molecular formula C5H6N4O B3635886 1-(Pyrimidin-2-yl)urea

1-(Pyrimidin-2-yl)urea

Cat. No.: B3635886
M. Wt: 138.13 g/mol
InChI Key: DNENQQPLJPZMGZ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)urea (CAS 33561-08-9) is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . It serves as a versatile chemical building block and key pharmacophore in medicinal chemistry and drug discovery research. The pyrimidin-2-yl urea moiety is a significant structural component found in various small-molecule inhibitors and drug candidates . This structure is frequently explored in the development of kinase inhibitors, which are critical for targeting signaling pathways involved in a range of diseases . Research into related compounds has identified the urea moiety as instrumental in forming key hydrogen bond interactions within enzyme binding sites, such as those of Apoptosis signal-regulating kinase 1 (ASK1) . Beyond pharmaceutical research, this chemotype has historical importance in agrochemical development. Patents disclose that 1-(pyrimidin-2-yl)-3-(1,2,3-thiadiazol-5-yl)urea derivatives have been investigated for their utility in retarding plant growth and as defoliating agents . Furthermore, urea derivatives incorporating pyrimidine rings continue to be a focus in parasitology research, with compounds featuring the phenylurea-substituted 2,4-diamino-pyrimidine structure demonstrating promising activity against Plasmodium falciparum , the parasite responsible for malaria . This highlights the compound's value in pioneering new anti-malarial therapies. As a reagent, this compound is solely for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNENQQPLJPZMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrimidine and Urea Moieties in Heterocyclic Chemistry

The foundational importance of 1-(Pyrimidin-2-yl)urea in advanced chemical research is rooted in the intrinsic properties of its two core components: the pyrimidine (B1678525) ring and the urea (B33335) functional group.

The pyrimidine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. heteroletters.org This structural motif is of immense biological significance as it forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). bldpharm.comscholarsresearchlibrary.com Its electron-deficient nature, arising from the electronegativity of the nitrogen atoms, makes the pyrimidine ring susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. frontiersin.org This reactivity, combined with the ring's ability to participate in hydrogen bonding and pi-stacking interactions, renders it a "privileged scaffold" in medicinal chemistry. bldpharm.com Pyrimidine derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai

The urea moiety, characterized by a carbonyl group flanked by two amine groups, is another critical pharmacophore. The NH groups of urea are excellent hydrogen bond donors, while the carbonyl oxygen acts as a proficient hydrogen bond acceptor. ontosight.ai This dual capacity allows urea derivatives to form strong and specific interactions with biological targets like enzymes and receptors. evitachem.comrdd.edu.iq The incorporation of a urea linker into a molecular structure can also influence physicochemical properties such as solubility and conformational flexibility, which are crucial for drug design. researchgate.net The combination of the pyrimidine ring and the urea linker in a single molecule, as seen in this compound, creates a compound with a high potential for diverse chemical interactions and biological relevance.

Overview of Research Trajectories for 1 Pyrimidin 2 Yl Urea and Its Analogues

While dedicated research focused exclusively on the parent compound 1-(Pyrimidin-2-yl)urea is limited, a vast body of work exists exploring its numerous analogues. These research efforts provide significant insight into the potential applications and chemical behavior of this class of compounds. The primary research trajectory has been in the field of medicinal chemistry, where derivatives are synthesized and evaluated for various therapeutic activities.

A common synthetic strategy for producing N-pyrimidinyl ureas involves the reaction of 2-aminopyrimidine (B69317) with a suitable isocyanate or isothiocyanate. organic-chemistry.org For instance, the synthesis of 1-phenyl-3-(pyrimidin-2-yl)urea has been achieved through the reaction of 2-aminopyrimidine with phenyl isocyanate. organic-chemistry.org Similarly, thiourea (B124793) analogues, such as 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, have been prepared from 2-aminopyrimidine and a corresponding acyl isothiocyanate. sigmaaldrich.com

Research into the biological evaluation of these analogues has yielded promising results across several areas:

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of N-pyrimidinyl urea (B33335) derivatives. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against human chronic myeloid leukemia (CML) cell lines. nih.gov Another study reported that 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exhibited significant anticancer activity against colon and breast cancer cell lines by inhibiting the PI3Kα enzyme. researchgate.netnih.govbiosynth.com

Antimalarial Activity: Phenylurea substituted 2,4-diamino-pyrimidines have been investigated as potential antimalarial agents, showing good activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum. evitachem.com

Kinase Inhibition: The N-pyrimidinyl urea scaffold has been identified as a key structure for designing kinase inhibitors, which are crucial in cancer therapy. Novel diaryl urea pyrazolopyrimidine derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. scholarsresearchlibrary.com

The table below summarizes key physicochemical data for this compound and a closely related thiourea analogue.

PropertyThis compound1-(Pyrimidin-2-yl)thiourea
CAS Number 33561-08-9 bldpharm.com31437-20-4
Molecular Formula C₅H₆N₄OC₅H₆N₄S
Molecular Weight 138.13 g/mol bldpharm.com154.19 g/mol
Melting Point Not available278 °C
Boiling Point Not available343.6 °C

Scope and Limitations of the Present Research Outline

Strategies for Carbon-Nitrogen Bond Formation in Urea Linkage

The formation of the robust C-N bond of the urea moiety is a cornerstone of these syntheses. Several key strategies have been refined to achieve this transformation with high efficiency and control.

The reaction between an isocyanate and an amine is a fundamental and widely used method for forming urea linkages. In the context of this compound, this typically involves the reaction of 2-aminopyrimidine (B69317) with an appropriate isocyanate or, conversely, the generation of a pyrimidin-2-yl isocyanate intermediate followed by trapping with an amine.

A direct approach involves the condensation of 2-aminopyrimidine with various isocyanates. For instance, 1-phenyl-3-(pyrimidin-2-yl)urea can be prepared from the reaction of 2-aminopyrimidine with phenyl isocyanate. rdd.edu.iq This method is versatile, allowing for the introduction of a wide range of substituents on the terminal nitrogen of the urea.

A more advanced variation employs N,N-dialkyl-N'-heteroaryl ureas as "masked isocyanates". researchgate.net These stable precursors can generate reactive isocyanate intermediates in situ upon heating, which then react with amines to form unsymmetrical ureas. This avoids the handling of potentially hazardous isocyanate reagents directly. The process has been shown to proceed with high chemoselectivity and without the need for metal catalysts. researchgate.net Microwave-assisted protocols have also been developed to accelerate the synthesis of ureas from in situ generated isocyanates, often derived from alkyl halides via an azide (B81097) intermediate, under a carbon dioxide atmosphere. beilstein-journals.org

Table 1: Examples of Isocyanate-Based Urea Synthesis

Reactants Method Product Reference
2-Aminopyrimidine, Phenyl isocyanate Conventional heating 1-Phenyl-3-(pyrimidin-2-yl)urea rdd.edu.iq
N,N-dimethyl-N'-(pyridin-2-yl)urea, Aryl/Alkyl amines Thermal (masked isocyanate) N-Aryl/Alkyl-N'-(pyridin-2-yl)urea researchgate.net
Benzyl azide, Carbon dioxide, Amine Microwave-assisted Staudinger-aza-Wittig N,N'-Disubstituted ureas beilstein-journals.org

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing isocyanates from amines, which would then be converted to ureas. However, due to its extreme toxicity, modern synthetic chemistry has largely shifted towards the use of safer phosgene equivalents. beilstein-journals.orgrsc.org These reagents mimic the reactivity of phosgene but are typically solids or less volatile liquids with a more favorable safety profile.

Common phosgene substitutes include triphosgene (B27547) (bis(trichloromethyl) carbonate), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.org The reaction involves the activation of an amine (like 2-aminopyrimidine) with the phosgene equivalent, followed by the addition of a second amine to form the urea. These methods are part of a broader trend in green chemistry to replace hazardous reagents with inherently safer alternatives. rsc.org

Transition metal catalysis offers powerful and often milder alternatives for C-N bond formation. While direct palladium-catalyzed coupling to form the urea C-N bond is less common than for amides, palladium catalysis is crucial for functionalizing the pyrimidine core or related precursors. For example, palladium-catalyzed reactions are used extensively in the synthesis of complex pyrimidine derivatives that can later be converted to ureas. researchgate.netresearchgate.net

A notable application is the palladium-catalyzed C-H activation and functionalization of pre-formed urea derivatives. A study demonstrated the palladium-catalyzed ortho-C-H alkylation of 1,1-dimethyl-3-phenylurea with epoxides, proceeding through a strained 6,4-palladacycle intermediate. rsc.org This highlights how transition metal catalysis can be used to elaborate complex urea-containing molecules. Furthermore, copper-catalyzed Chan-Lam coupling provides a method for aryl carbon-heteroatom bond formation, and its scope includes the coupling of boronic acids with ureas. organic-chemistry.org

Oxidative methods represent a modern frontier in C-N bond formation. These reactions often construct the desired bond while changing the oxidation state of a key component, such as a metal catalyst. A significant example is the palladium-catalyzed intramolecular oxidative diamination of alkenes, which can utilize ureas as the nitrogen source. acs.orgnih.gov This process involves a Pd(II)/Pd(IV) catalytic cycle where an aminopalladation step is followed by an oxidative C-N bond-forming event. acs.orgnih.gov While this specific reaction forms cyclic diamines from an existing urea, the mechanistic principles are vital for developing new C-N bond formations.

Other advanced approaches include the electrocatalytic oxidative coupling of carbon monoxide (CO) and ammonia (B1221849) (NH₃) to synthesize urea, demonstrating a pathway that leverages simple, abundant precursors. chemrxiv.orgresearchgate.net

Multi-Component Reactions for Pyrimidine-Urea Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates portions of all starting materials. researchgate.net This strategy is exceptionally powerful for building heterocyclic scaffolds like pyrimidines directly with the urea functionality incorporated.

The quintessential MCR for producing pyrimidine-related structures is the Biginelli reaction, first reported in 1891. wikipedia.org The classic reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov

Modern advancements have greatly expanded the scope and efficiency of the Biginelli reaction. A wide array of Lewis and Brønsted acid catalysts have been employed to improve yields and shorten reaction times, including Yb(OTf)₃, InCl₃, and various iron catalysts. organic-chemistry.orgrsc.org The reaction has been adapted for use with N-substituted ureas, allowing for the synthesis of N1-alkyl- and N1-aryl-substituted DHPMs. thieme-connect.de

Furthermore, the Biginelli reaction has been diversified through four-component variations. A notable example is the one-pot reaction of an amine, diketene, an aldehyde, and urea, which provides a platform for achieving higher structural complexity in the final pyrimidine-urea products. rsc.org These MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netscholarsresearchlibrary.com

Table 2: Catalysts and Variations in the Biginelli Reaction

Reaction Type Catalyst/Promoter Key Feature Reference
Classic Biginelli HCl, H₃PO₄ Brønsted acid catalysis nih.gov
Improved Biginelli Yb(OTf)₃, InCl₃, FeCl₃ Lewis acid catalysis, improved yields organic-chemistry.orgrsc.org
N-Substituted Biginelli Chlorotrimethylsilane Allows use of N-alkyl/aryl ureas thieme-connect.de
Four-Component Biginelli p-Toluenesulfonic acid Increased structural diversification rsc.org

Other Cyclocondensation and Annulation Protocols

Beyond traditional methods, several advanced cyclocondensation and annulation strategies have been developed for constructing the core pyrimidine ring, which can then be elaborated to form this compound derivatives. These protocols often feature higher efficiency, novel bond formations, and access to complex substitution patterns.

One notable approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgorganic-chemistry.org This method facilitates the synthesis of structurally important pyrimidines through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org The use of a copper catalyst and a mediator like 4-HO-TEMPO enables the direct β-C(sp³)–H functionalization of the ketone. organic-chemistry.orgrsc.org Similarly, [4+2] annulation reactions, for instance between α,β-unsaturated ketoximes and activated nitriles, have been developed for the rapid construction of 2,4,6-trisubstituted pyrimidines. researchgate.net

Multi-component reactions (MCRs) represent another powerful strategy. Productive and eco-friendly [3+2+1] three-component annulations of amidines, ketones, and a one-carbon donor like N,N-dimethylaminoethanol have been reported to form the pyrimidine framework. mdpi.com These reactions are advantageous due to their atom economy and ability to tolerate a wide range of functional groups. mdpi.com

Table 1: Advanced Annulation Protocols for Pyrimidine Synthesis

Annulation Strategy Reactants Catalyst/Mediator Key Features
[3+3] Annulation Amidines, Saturated Ketones Cu-catalyst, 4-HO-TEMPO Cascade reaction via β-C(sp³)–H functionalization. acs.orgrsc.org
[4+2] Annulation α,β-Unsaturated Ketoximes, Activated Nitriles Copper-catalyst Rapid construction of trisubstituted pyrimidines. researchgate.net
[4+2] Annulation Amidines, α,β-Unsaturated Ketoxime Acetates Iron-catalyst Suitable for both batch and continuous flow conditions. researchgate.net
[3+2+1] Annulation Amidines, Ketones, N,N-Dimethylaminoethanol - Eco-friendly, good functional group tolerance. mdpi.com
Oxidative Annulation Acetophenone-Formamide Conjugates K₂S₂O₈ Forms 4-arylpyrimidines. organic-chemistry.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for pyrimidine-based compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.netrsc.org Key technologies in this area include ultrasound and microwave-assisted synthesis. researchgate.net

Ultrasound irradiation has emerged as a valuable alternative energy source for synthesizing pyrimidines and their fused derivatives. nih.gov Sonochemical methods can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govsci-hub.se For example, the base-driven heterocyclization of urea or guanidine (B92328) hydrochloride with substrates like diethyl malonate can be accomplished in as little as 30 minutes under ultrasonic irradiation, a drastic reduction from the 5-8 hours required by thermal methods. sci-hub.se

Microwave-assisted synthesis has also revolutionized the production of pyrimidine derivatives. researchgate.netmdpi.com Microwave heating provides rapid and efficient energy transfer, leading to accelerated reaction rates, higher yields, and often cleaner product profiles. mdpi.comresearchgate.net The one-pot, three-component Biginelli reaction to form dihydropyrimidin-2(1H)-ones, a related structural class, is significantly enhanced by microwave irradiation under solvent-free conditions, often using a recyclable catalyst. eurjchem.com

Table 2: Comparison of Conventional vs. Green Synthesis of Pyrimidine Derivatives

Parameter Conventional Method (Thermal Heating) Green Method (Ultrasound/Microwave)
Reaction Time Often several hours (e.g., 5-8 hours). sci-hub.se Drastically reduced (e.g., < 30 minutes). sci-hub.semdpi.com
Energy Input Less efficient, bulk heating. Efficient, direct molecular heating. researchgate.net
Yields Variable, can be moderate. Often higher yields. researchgate.netnih.gov
Solvent Use Often requires organic solvents. Can be performed under solvent-free conditions. eurjchem.comtpu.ru
Work-up Can be complex. Often simpler and cleaner. eurjchem.com

Derivatization from 2-Aminopyrimidine Precursors

A common and versatile strategy for synthesizing this compound derivatives involves the derivatization of a pre-formed 2-aminopyrimidine ring. nih.govnih.gov This approach allows for the late-stage introduction of diverse functionalities onto the urea portion of the molecule. The synthesis typically starts with commercially available or readily synthesized 2-aminopyrimidines, which are then reacted with various electrophilic partners. nih.gov For instance, reacting 2-aminopyrimidine with different amines in the presence of a base like triethylamine (B128534) can yield a variety of substituted 2-aminopyrimidine derivatives under solvent-free conditions. nih.gov These can then be converted to the corresponding ureas.

A direct method involves the reaction of 2-aminopyrimidine with an appropriate isocyanate. Alternatively, the reaction can proceed through the in-situ formation of an isocyanate from 2-aminopyrimidine, or by using phosgene equivalents followed by the addition of an amine. mdpi.com

A specific pathway for derivatization involves the initial conversion of a pyrimidine precursor into a pyrimidinylthiosemicarbazide. This intermediate can then be used in subsequent cyclization reactions to build more complex heterocyclic systems. The synthesis of 1-(pyrimidin-2-yl)thiosemicarbazides can be achieved through the reaction of 2-hydrazinopyrimidine (B184050) hydrochlorides with potassium thiocyanate. researchgate.net This reaction provides a key building block for further synthetic transformations. researchgate.net

The pyrimidinylthiosemicarbazides formed are valuable intermediates for constructing fused and linked heterocyclic systems. A classic example is the Hantzsch condensation reaction. researchgate.net 1-(Pyrimidin-2-yl)thiosemicarbazides can undergo condensation with α-haloketones, such as aryl chloromethyl ketones, to produce 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines. researchgate.net This reaction effectively links the pyrimidine ring to a thiazole (B1198619) ring via a hydrazine (B178648) bridge, demonstrating a powerful method for creating complex molecular architectures from simple pyrimidine precursors.

Stereoselective Synthesis and Chiral Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral analogues of this compound, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. upol.czchiralpedia.com Asymmetric synthesis aims to control the formation of stereocenters in a molecule, yielding a specific enantiomer or diastereomer. chiralpedia.com

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or sugars, to build the desired chiral molecule. tcichemicals.com

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com The Evans aldol (B89426) reaction is a well-known example where a chiral oxazolidinone auxiliary is used to control the formation of new stereocenters. tcichemicals.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes methods like catalytic asymmetric hydrogenation, which can be used to create chiral centers with high stereoselectivity. researchgate.net

While the direct asymmetric synthesis of the parent this compound is less common, these principles are applied to synthesize its chiral derivatives. For example, a highly efficient and stereoselective synthesis of a key chiral diamine intermediate, which could be part of a larger urea-containing structure, was achieved using a catalytic asymmetric hydrogenation with a chiral Ru(II) complex. researchgate.net This highlights the power of modern asymmetric catalysis in accessing specific, optically active analogues that are essential for probing structure-activity relationships in medicinal chemistry. windows.netrsc.org

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of this compound. By examining the interactions of the molecule with electromagnetic radiation, detailed information regarding its atomic connectivity, functional groups, and dynamic processes can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the molecular skeleton and the study of dynamic phenomena.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to each unique proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment.

In the ¹H NMR spectrum , the protons of the urea group (-NH-CO-NH₂) are expected to appear as broad signals in the downfield region, typically between 5.0 and 10.0 ppm, with their exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the pyrimidine ring appear in the aromatic region. The H5 proton, situated between two nitrogen atoms, is anticipated to be a triplet, while the H4 and H6 protons, being equivalent in a time-averaged spectrum, would appear as a doublet.

In the ¹³C NMR spectrum , the carbonyl carbon (C=O) of the urea group is a key diagnostic signal, expected in the range of 150-160 ppm. The carbons of the pyrimidine ring also show distinct signals. C2, being directly attached to the electronegative urea nitrogen and flanked by two ring nitrogens, would be the most deshielded of the ring carbons. C4 and C6 would be equivalent, and C5 would appear at a different chemical shift.

Note: The expected chemical shifts are based on general values for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning these signals by correlating each proton with its directly attached carbon atom.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms through bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), is related to the dihedral angle between coupled nuclei, which is critical for conformational analysis.

For this compound, the key couplings are between the protons on the pyrimidine ring. The three-bond coupling (³J) between adjacent protons (H4-H5 and H5-H6) is expected to be in the range typical for aromatic systems.

Ureidopyrimidine derivatives are known to exhibit restricted rotation around the C2(pyrimidine)-N(urea) bond. mdpi.com This gives rise to different conformers in solution. At room temperature, the interconversion between these conformers may be rapid on the NMR timescale, resulting in a single set of time-averaged signals. mdpi.com

However, by lowering the temperature, this rotation can be slowed. Dynamic NMR (DNMR) studies, where spectra are recorded at various temperatures, can resolve the individual signals of the coexisting conformers. mdpi.comucl.ac.uk As the temperature is lowered, the broad, averaged signals will decoalesce and sharpen into separate signals for each conformer. From the coalescence temperature and the chemical shift difference between the conformers, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated, providing a quantitative measure of the molecule's conformational stability. ucl.ac.uk This technique is essential for fully characterizing the conformational landscape of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers, cm⁻¹), making these methods excellent for functional group identification.

For this compound, the spectra are dominated by vibrations of the urea and pyrimidine moieties. Key expected bands include N-H stretching, C=O stretching (known as the Amide I band), and N-H bending coupled with C-N stretching (Amide II band). researchgate.nettandfonline.com The pyrimidine ring will also exhibit characteristic C=C and C=N stretching vibrations, as well as ring breathing modes. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₅H₆N₄O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 139.0614. An experimental HRMS measurement confirming this value is a definitive piece of evidence for the compound's identity.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern is produced that offers structural clues. wikipedia.org The fragmentation of this compound is expected to involve cleavages at the weakest bonds, primarily within the urea linkage. libretexts.org

A plausible fragmentation pathway involves the initial cleavage of the C-N bond between the pyrimidine ring and the urea group. This can lead to two primary fragment ions: the pyrimidin-2-amine cation or the isocyanic acid-related fragments. Another common pathway for amides and ureas is the loss of isocyanic acid (HNCO). libretexts.orgfiveable.me

Table of Compounds

Detailed Structural Elucidation and Conformational Landscape Analysis

The structure of pyrimidinyl ureas is defined by the interplay of the planar pyrimidine ring and the flexible urea bridge. This interplay governs the compound's crystal packing, hydrogen bonding capabilities, and conformational preferences in different environments.

Solid-State Structural Determination via X-ray Crystallography

Analysis of analogous compounds for which single-crystal X-ray diffraction data is available provides a robust model for the probable solid-state structure of this compound. For instance, the derivative 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, which shares the core pyrimidin-2-yl-urea/thiourea (B124793) moiety, has been crystallized and extensively studied. iucr.orgresearchgate.net

The crystal structure of the related compound 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea shows that it crystallizes in the monoclinic system with the space group P2₁/n. iucr.orgresearchgate.netnih.gov This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. The unit cell contains four molecules (Z = 4). iucr.orgnih.gov A similar monoclinic or triclinic system would be anticipated for this compound.

The specific unit cell parameters for this thiourea analogue are detailed in the table below. iucr.orgresearchgate.netnih.gov

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a5.6962 (2) Å
b21.0530 (7) Å
c8.7901 (3) Å
α90°
β95.559 (3)°
γ90°
Volume (V) 1049.17 (6) ų
Molecules per cell (Z) 4

Another related compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, also crystallizes in a monoclinic P21/c space group, further suggesting this as a likely packing arrangement for such derivatives. tandfonline.com

Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonding is the dominant force in the crystal packing of pyrimidinyl ureas. The urea functionality provides multiple hydrogen bond donors (N-H groups) and an acceptor (C=O group), while the pyrimidine ring offers nitrogen atoms as additional acceptor sites.

In the crystal structure of the thiourea analogue, molecules are linked into centrosymmetric dimers by pairs of intermolecular N—H···N hydrogen bonds. iucr.orgnih.gov This creates a characteristic ring motif in the supramolecular structure. These dimers are further connected by weaker C—H···S interactions, building a more complex network. iucr.orgresearchgate.netnih.gov For this compound, a similar dimeric structure linked by N—H···O hydrogen bonds would be the most probable primary interaction, with the pyrimidine nitrogen likely involved in secondary interactions that extend the network into two or three dimensions. nih.gov

Tautomeric Forms and Crystal Packing

In the solid state, pyrimidinyl ureas exist predominantly in the amino tautomeric form rather than the imino form. researchgate.net The crystal packing of the thiourea analogue, when viewed along a specific axis, reveals how the hydrogen-bonded dimers are arranged. researchgate.net The near-planar pyrimidine ring and the central urea fragment are slightly twisted relative to each other. In the case of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the dihedral angle between the pyrimidine ring and the thiourea fragment is a mere 5.03 (11)°. iucr.org A similar planarity is expected for this compound, which facilitates efficient crystal packing through π–π stacking interactions between pyrimidine rings of adjacent molecules. nih.gov

Conformational Isomerism and Energetic Landscapes

The flexibility of this compound is primarily due to rotation around the C-N bonds of the urea linker. This rotation gives rise to different conformational isomers, the stability of which is dictated by both intramolecular and intermolecular forces.

Intra-molecular Hydrogen Bonding Effects on Conformation

A key feature influencing the conformation of this compound is the formation of an intramolecular hydrogen bond between one of the urea N-H protons and one of the nitrogen atoms of the pyrimidine ring. nih.gov This interaction creates a stable, pseudo-six-membered ring, often described with an S(6) graph-set notation. iucr.orgresearchgate.net This intramolecular bond significantly restricts the conformational freedom of the molecule, favoring a more planar arrangement. researchgate.net The presence of this bond is a critical prerequisite that must often be broken to allow for intermolecular interactions, for example, during receptor binding. acs.org This resonance-assisted intramolecular hydrogen bond can make a monocyclic structure mimic a more rigid bicyclic template. nih.gov

Rotational Barriers and Dynamic Equilibria

Rotation around the N-C(aryl) and N-C(carbonyl) bonds in the urea moiety leads to a dynamic equilibrium between different conformers. mdpi.comacs.org For pyrid-2-yl ureas, equilibria between (E,Z) and (Z,Z) forms have been studied, with most showing a slight preference for the (E,Z) conformation. acs.org

Computational studies, such as Density Functional Theory (DFT), on related systems have been used to investigate these dynamic processes. tandfonline.comnih.gov The energy barrier for rotation around the N-pyrimidyl bond is influenced by the electronic properties of the system. csic.es The lone pair of electrons on the aniline-type nitrogen can be delocalized into the pyrimidine ring, giving the C-N bond partial double-bond character and increasing the rotational barrier. csic.es Conversely, protonation or strong intermolecular interactions can alter the electronic distribution and lower the rotational barrier, demonstrating a form of electrostatic gating of the molecular motion. rsc.org The equilibrium between conformers can be "trapped" or shifted by external stimuli, a property that opens possibilities for the design of molecular switches. nih.govmdpi.comjyu.fi

Solvent Effects on Conformation

The three-dimensional conformation of this compound, like many urea derivatives, is not static but exists in a dynamic equilibrium between various spatial arrangements or conformers. The surrounding solvent environment plays a critical role in determining the predominant conformation by influencing the delicate balance of intramolecular and intermolecular forces. While specific experimental studies detailing the conformational landscape of this compound across a wide range of solvents are not extensively documented in publicly available literature, the behavior of structurally related ureidopyrimidine and pyridyl urea compounds provides significant insight into the principles governing these solvent-induced changes.

The conformational flexibility of this compound primarily arises from rotation around the single bonds connecting the urea moiety to the pyrimidine ring and within the urea group itself. This can lead to different rotamers, which may be stabilized or destabilized by the solvent. Furthermore, the potential for tautomerism in the ureidopyrimidine system adds another layer of complexity, where the solvent can influence the equilibrium between different tautomeric forms.

General Principles of Solvent Influence:

The interaction between the solute (this compound) and the solvent molecules is the primary driver of conformational changes. Key factors include:

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, can significantly affect conformational equilibria. Polar solvents tend to stabilize more polar conformers or tautomers. For related ureidopyrimidinones, it has been noted that polar solvents can favor a monomeric form by disrupting the dimerization that occurs via hydrogen bonding in less polar environments. researchgate.net

Hydrogen Bonding Capability: Solvents can act as hydrogen bond donors or acceptors. This directly competes with the intramolecular hydrogen bonds that can form within the this compound molecule, for instance, between a urea N-H group and a nitrogen atom on the pyrimidine ring. Solvents like dimethyl sulfoxide (B87167) (DMSO) are effective at disrupting such intramolecular bonds, which can suppress the interconversion between tautomers or favor a more extended conformation. nih.gov

Solute-Solvent Interactions: Specific interactions, such as the formation of solvation shells, can lock the molecule into a particular conformation. acs.org The ability of a solvent to solvate different parts of the molecule can shift the conformational preference. For instance, solvents that effectively hydrate (B1144303) the peptide backbone have been shown to disfavor certain conformations in peptides, a principle that can be extended to urea derivatives. nih.gov

Conformational Equilibria in Analogous Systems:

Studies on related N-(pyridin-2-yl)ureas using Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated the existence of equilibria between different conformational isomers, such as (E,Z) and (Z,Z) forms, which can be quantified in various solvents. acs.org In deuterated dimethylformamide (DMF-d7), for example, many pyridyl ureas show a slight preference for one conformer over another. acs.org The formation of intramolecular hydrogen bonds is a crucial factor, and the breaking of these bonds is often a prerequisite for complex formation or changes in conformation. acs.orgnih.gov

For more complex ureidopyrimidines, low-temperature NMR studies in solvents like chloroform-d (B32938) (CDCl3) have successfully identified the coexistence of multiple conformers, with their relative ratios being dependent on the molecular structure and temperature. mdpi.com While these systems bear additional substituents, the underlying principle that solvent choice can "freeze out" or shift the equilibrium between different conformers is directly applicable to this compound.

The table below summarizes the expected influence of different solvent types on the conformational behavior of this compound, based on findings from related compounds.

Solvent TypeExample SolventsPrimary Interaction MechanismExpected Effect on Conformation of this compound
NonpolarToluene, Benzene, Hexanevan der Waals forces, minimal interference with intramolecular H-bonds.Favors compact conformations stabilized by intramolecular hydrogen bonds (e.g., between the urea N-H and a pyrimidine nitrogen). Promotes self-association or dimerization.
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneStrong dipole-dipole interactions. Acts as H-bond acceptors, disrupting intramolecular H-bonds.Disrupts intramolecular hydrogen bonds, leading to more extended or "open" conformations. Can favor specific tautomers by stabilizing charge separation. researchgate.netnih.gov
Polar ProticWater, Methanol, EthanolActs as both H-bond donors and acceptors. Strong competition for all H-bonding sites.Strongly solvates the molecule, disrupting both intramolecular and intermolecular hydrogen bonds. Can significantly shift tautomeric equilibria.

Reactivity Profiles and Chemical Transformations

Reaction Mechanisms Involving the Pyrimidine (B1678525) Ring

The pyrimidine ring in 1-(Pyrimidin-2-yl)urea is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to electrophilic and nucleophilic attacks. The ureido substituent at the C2 position further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyrimidine ring is generally disfavored due to the ring's low electron density, which is further reduced by protonation in the acidic conditions often required for EAS. However, the outcome of such reactions is highly dependent on the nature of the substituents present on the ring. The ureido group (-NH-CO-NH₂) attached to the C2 position of the pyrimidine ring in this compound is an activating group. The nitrogen atom directly attached to the ring can donate a lone pair of electrons into the aromatic system through resonance, thereby increasing the electron density of the ring and facilitating electrophilic attack.

This activation is expected to direct incoming electrophiles primarily to the C5 position, which is the most electron-rich position in a 2-substituted pyrimidine. The C4 and C6 positions are significantly more electron-deficient due to the inductive effect of the ring nitrogen atoms. While direct experimental data on the electrophilic substitution of this compound is limited in the available literature, the behavior of analogous 2-aminopyrimidines supports this predicted regioselectivity. For instance, nitration and halogenation of 2-aminopyrimidines predominantly yield the 5-substituted products.

It is important to note that the reaction conditions must be carefully controlled to avoid protonation of the pyrimidine ring nitrogens, which would strongly deactivate the ring towards electrophilic attack.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. In this compound, the C2 position is already substituted. Therefore, nucleophilic attack is more likely to occur at the C4 and C6 positions.

A common type of nucleophilic substitution on pyrimidine rings is the displacement of a leaving group. While this compound itself does not possess a typical leaving group at the C4 or C6 positions, derivatives of this compound bearing, for example, a halogen atom at these positions would be expected to undergo nucleophilic substitution readily.

Furthermore, direct nucleophilic addition to the pyrimidine ring can occur, especially with strong nucleophiles. For instance, the reaction of pyrimidine derivatives with organometallic reagents or carbanions can lead to the formation of addition products, which may subsequently be aromatized. In the context of this compound, such reactions would likely target the C4 or C6 positions. The urea (B33335) moiety itself can also influence the course of these reactions through its electronic and steric properties.

Urea Moiety Reactivity

The urea functional group in this compound possesses its own distinct reactivity, which can be exploited for further chemical transformations. These reactions primarily involve the carbonyl carbon and the nitrogen atoms of the urea moiety.

The urea moiety can undergo hydrolysis, typically under acidic or basic conditions, to yield 2-aminopyrimidine (B69317), ammonia (B1221849), and carbon dioxide. The rate of this hydrolysis is dependent on factors such as pH and temperature. In the context of related compounds like sulfonylureas, the cleavage of the sulfonylurea bridge, which is analogous to the C-N bond in the urea moiety, is a known degradation pathway, particularly in acidic conditions researchgate.netusda.gov. This suggests that the urea linkage in this compound is also susceptible to hydrolytic cleavage. Enzymatic hydrolysis, for example by urease, is also a possibility, although specific studies on this compound are not widely reported fkit.hrnih.gov.

Transamidation, the exchange of the amino group of the urea with another amine, is another potential reaction. While transamidation of simple ureas is often challenging, it can be facilitated in activated systems. The pyrimidinyl group, being electron-withdrawing, may activate the urea carbonyl towards nucleophilic attack by an external amine, potentially leading to the formation of a new urea derivative. This type of reaction is conceptually similar to the transamidation of N-acyl-glutarimides, where an activated amide bond is cleaved by an amine rsc.org.

The bifunctional nature of the urea moiety, possessing both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, makes it a valuable precursor for the synthesis of fused heterocyclic systems. This compound can undergo intramolecular or intermolecular cyclization reactions to form a variety of fused pyrimidine derivatives.

One important class of fused heterocycles that can be conceptually derived from 2-substituted pyrimidines are imidazo[1,2-a]pyrimidines. These are typically synthesized by the reaction of 2-aminopyrimidine with α-haloketones nih.gov. While not a direct cyclization of this compound, this highlights the utility of the 2-amino-pyrimidine scaffold, which can be obtained from the hydrolysis of the title compound.

Another relevant fused system is the pyrimido[1,2-a] nih.govnih.govresearchgate.nettriazine ring system. The synthesis of pyrimido[1,2-a] nih.govnih.govresearchgate.nettriazin-6-ones has been reported from the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with orthoesters nih.gov. Although this starts from a guanidine (B92328) derivative rather than a urea, it demonstrates a plausible cyclization strategy where the N-C-N unit of a substituent at the 2-position of a pyrimidine ring reacts with a one-carbon synthon to form a fused six-membered ring. It is conceivable that under appropriate conditions, the urea moiety of this compound could react with suitable reagents to undergo a similar cyclization.

The following table summarizes potential cyclization reactions:

Starting Material AnalogueReagentFused Heterocycle
2-Aminopyrimidineα-HaloketoneImidazo[1,2-a]pyrimidine
(6-Oxo-1,6-dihydropyrimidin-2-yl)guanidineTriethyl orthoacetatePyrimido[1,2-a] nih.govnih.govresearchgate.nettriazin-6-one

Derivatization Strategies for Enhanced Functionality

The modification of the this compound scaffold is a key strategy for the development of new compounds with tailored properties, particularly for biological applications. Derivatization can be targeted at either the pyrimidine ring or the urea moiety.

Modification of the urea group is a common approach. For instance, substitution on the terminal nitrogen atom of the urea can be achieved by reacting 2-aminopyrimidine with substituted isocyanates, leading to a diverse range of N'-substituted-N-(pyrimidin-2-yl)ureas. This strategy has been employed in the synthesis of novel compounds with potential antimicrobial or anticancer activities mdpi.com. The nature of the substituent can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are crucial for biological activity nih.gov.

Derivatization of the pyrimidine ring itself can also be accomplished. As discussed in the section on electrophilic aromatic substitution, functional groups can be introduced at the C5 position. These groups can then serve as handles for further transformations. For example, a nitro group introduced at the C5 position can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions.

Furthermore, the urea moiety can be used as a directing group to influence the regioselectivity of reactions on the pyrimidine ring. The ability of the urea to form hydrogen bonds and coordinate to metal catalysts can be exploited to control the outcome of chemical transformations.

The following table provides examples of derivatization strategies:

Target SiteReaction TypeResulting Structure
Urea MoietyReaction with substituted isocyanatesN'-substituted-N-(pyrimidin-2-yl)ureas
Pyrimidine Ring (C5)Nitration followed by reduction5-Amino-1-(pyrimidin-2-yl)urea
Pyrimidine Ring (C4/C6)Nucleophilic substitution of a leaving group4/6-Substituted-1-(pyrimidin-2-yl)urea

Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which dictates its reactivity towards substitution reactions. Generally, the ring is resistant to electrophilic aromatic substitution. Instead, nucleophilic substitution and metal-catalyzed cross-coupling reactions are the predominant methods for its functionalization, typically requiring a pre-functionalized ring with a suitable leaving group, such as a halogen.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, most commonly chlorine, at the C4 or C6 positions of the pyrimidine ring. While direct substitution on the unsubstituted this compound is not typical, derivatives bearing a leaving group are versatile precursors. For instance, in related 2,4-disubstituted pyrimidines, a chloro group at the C4 position is readily displaced by various nucleophiles. Studies on compounds like N-(2-chloropyrimidin-4-yl)amines demonstrate that the C4-chloro substituent can be replaced by anilines in the presence of a base to afford 2,4-diaminopyrimidine derivatives nih.gov. Similarly, treatment of 4-chloro-2-methylthiopyrimidine derivatives with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding substitution products rsc.org. This reactivity pattern is applicable to the 2-ureido scaffold, allowing for the introduction of a wide range of amino, alkoxy, and thioether groups at the C4 position.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the C-C and C-N bond formation on the pyrimidine ring. Reactions such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig couplings have been successfully applied to pyrimidine derivatives. For example, pyrimidin-2-yl tosylates can undergo Hiyama cross-coupling with organosilanes in the presence of a palladium catalyst to yield C2-aryl or C2-alkenyl pyrimidines semanticscholar.org. Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidines with various aromatic boronic acids, catalyzed by palladium complexes, has also been reported to produce 6-aryl derivatives in moderate yields researchgate.net. These methods are instrumental in introducing aryl and heteroaryl moieties, significantly expanding the structural diversity of pyrimidinylurea derivatives.

Reaction TypePositionReagents & ConditionsProduct TypeReference Example
Nucleophilic Aromatic Substitution (SNAr)C4/C6Starting Material: 4-Chloro-2-ureidopyrimidine derivative Nucleophile (e.g., R-NH2, R-OH, R-SH), Base (e.g., NaHCO3, Et3N), Solvent (e.g., EtOH, DMF)4-Amino/Alkoxy/Thio-2-ureidopyrimidineSubstitution of a 4-chloro group by anilines to give diamino-pyrimidine derivatives. nih.gov
Suzuki-Miyaura Cross-CouplingC2/C4/C6Starting Material: Halo- or Tosyl-pyrimidinylurea Aryl/Vinylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Cs2CO3), Solvent (e.g., Dioxane/H2O)Aryl/Vinyl-pyrimidinylureaCoupling of 4-chloro-6-substituted pyrimidines with arylboronic acids. researchgate.net
Hiyama Cross-CouplingC2Starting Material: Pyrimidin-2-yl tosylate Organosilane (e.g., Ar-Si(OMe)3), Pd catalyst (e.g., PdCl2/PCy3), Fluoride source (e.g., TBAF), Solvent (e.g., Dioxane)2-Aryl/Vinyl-pyrimidineCoupling of pyrimidin-2-yl tosylates with trimethoxy(phenyl)silane. semanticscholar.org
Buchwald-Hartwig Cross-CouplingC4Starting Material: 4-Chloro-pyrimidinylurea derivative Amine (R-NH2), Pd catalyst, Ligand, Base4-Amino-pyrimidinylureaSynthesis of C4 N-aryl substituted pyridopyrimidines from a triflate precursor. nih.gov
Table 1: Summary of Substitution Reactions on the Pyrimidine Ring of this compound Derivatives.

Modifications of the Urea Nitrogen Atoms

The urea moiety of this compound contains two nitrogen atoms with distinct reactivity. The terminal -NH₂ group is generally more nucleophilic and sterically accessible than the N1 nitrogen atom attached to the pyrimidine ring. This difference allows for selective modifications.

N-Alkylation: The alkylation of the urea nitrogens can be achieved under various conditions. While the direct alkylation of ureas with alkyl halides can sometimes lead to O-alkylation, forming isoureas, specific conditions have been developed for N-alkylation. The use of a solid base in conjunction with a phase transfer catalyst can facilitate the N-alkylation of ureas google.com. Another approach involves the iridium-catalyzed N-alkylation of urea using alcohols as alkylating agents uno.edu. For this compound, alkylation is expected to occur preferentially at the terminal nitrogen (N'). This leads to the formation of N'-(pyrimidin-2-yl)-N-alkylureas or N,N-dialkyl-N'-(pyrimidin-2-yl)ureas, depending on the stoichiometry and reaction conditions.

N-Acylation: Acylation of the urea moiety typically occurs at the more nucleophilic terminal nitrogen. This reaction can be carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylureas are important intermediates in organic synthesis and are present in many biologically active molecules nih.govresearchgate.netreading.ac.uk. The synthesis of N-acyl-N'-(pyrimidin-2-yl)ureas can also be achieved through multi-step procedures, for example, by reacting a suitable amine with an N-(phenoxycarbonyl)benzamide intermediate nih.gov.

Reaction with Isocyanates: The terminal amino group of this compound can react with isocyanates to form biuret derivatives. This reaction involves the nucleophilic attack of the urea's -NH₂ group on the electrophilic carbonyl carbon of the isocyanate. This transformation is a common method for chain extension and the introduction of additional substituted urea functionalities into the molecule, which is a widely used strategy in the design of kinase inhibitors and other therapeutic agents mdpi.com.

Modification TypeTarget NitrogenTypical Reagents & ConditionsProduct StructureReference Example
N'-AlkylationTerminal NH2Alkyl halide, Solid base (e.g., KOH), Phase transfer catalyst; or Alcohol, Iridium catalystN'-Alkyl-1-(pyrimidin-2-yl)ureaGeneral process for N-alkylation of ureas using alkyl halides and a phase transfer catalyst. google.com
N'-AcylationTerminal NH2Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N)N'-Acyl-1-(pyrimidin-2-yl)ureaGeneral synthesis of N-acylureas via reaction of acyl carbamates with amines. reading.ac.uk
Reaction with IsocyanatesTerminal NH2Isocyanate (R-NCO), Solvent (e.g., DCM, THF)1-Substituted-3-(pyrimidin-2-ylcarbamoyl)urea (a biuret derivative)General procedure for converting amines to ureas using isocyanates. mdpi.com
Table 2: Common Modifications of the Urea Nitrogen Atoms in this compound.

Introduction of Pendant Functional Groups

The introduction of pendant functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. These functional groups can be introduced onto either the pyrimidine ring or the urea moiety through the reactions described previously.

Functionalization of the pyrimidine ring is often achieved by starting with a substituted 2-aminopyrimidine. For example, a 2-aminopyrimidine bearing a substituent at the C4, C5, or C6 position can be reacted with an isocyanate or a phosgene (B1210022) equivalent to construct the urea side chain. This approach has been used to synthesize a variety of pyrimidinylurea derivatives with pendant groups for biological screening nih.gov.

Alternatively, a pre-formed 2-ureidopyrimidine bearing a reactive handle, such as a chloro or bromo substituent, can serve as a platform for further diversification. As detailed in section 5.3.1, nucleophilic substitution and palladium-catalyzed cross-coupling reactions on such intermediates are highly effective for introducing a wide array of functional groups. For instance, the reaction of a 4-chloro-2-ureidopyrimidine with various amines under microwave irradiation provides a rapid route to a library of N-substituted 4-amino-2-ureidopyrimidine derivatives nih.gov. The Suzuki cross-coupling reaction has been employed to introduce diverse aryl groups at the C6 position of the pyrimidine ring in 2,4-diaminopyrimidine derivatives, a strategy that is equally applicable to the 2-ureido series researchgate.net.

Functionalization can also be directed at the terminal nitrogen of the urea group. Synthesizing N'-substituted ureas is commonly achieved by reacting 2-aminopyrimidine with a desired substituted isocyanate. This method allows for the direct incorporation of a wide range of alkyl and aryl groups, which may themselves contain additional functional moieties. This is a prevalent strategy in drug discovery, for example, in the development of pyrazole-urea derivatives where various substituted phenylisocyanates are reacted with an amino-pyrazole core mdpi.com. A similar approach is readily applicable to the synthesis of N'-substituted-N-(pyrimidin-2-yl)ureas.

Position of FunctionalizationSynthetic StrategyPendant Group IntroducedExample Reaction
C4-Position of PyrimidineNucleophilic substitution of a 4-chloro precursorAmino, Aryloxy, ArylthioReaction of 4-chloro-pyridopyrimidine with various amines. nih.gov
C6-Position of PyrimidineSuzuki cross-coupling of a 6-chloro precursorAryl, HeteroarylPd-catalyzed coupling of 6-chloro-2,4-diaminopyrimidines with arylboronic acids. researchgate.net
N'-Position of UreaReaction of 2-aminopyrimidine with a substituted isocyanateAlkyl, Aryl, BenzylSynthesis of N-aryl-N'-arylmethylurea derivatives by reacting an amine with a substituted isocyanate. mdpi.com
N'-Position of UreaAlkylation of this compoundAlkyl, BenzylIridium-catalyzed N-alkylation of urea with benzyl alcohols. uno.edu
Table 3: Strategies for the Introduction of Pendant Functional Groups.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles of 1-(Pyrimidin-2-yl)urea

The design of this compound as a ligand is predicated on the strategic placement of its donor atoms, which allows for various coordination behaviors. The interplay between the pyrimidine (B1678525) and urea (B33335) moieties governs its denticity, chelation modes, and preferences for specific donor atoms.

Denticity and Chelation Modes

This compound can exhibit different denticities depending on the reaction conditions and the nature of the metal ion. It can act as a monodentate ligand, coordinating through either a nitrogen atom of the pyrimidine ring or the oxygen atom of the urea group. More significantly, it has the potential to act as a bidentate chelating ligand. In this mode, it can form a stable five- or six-membered ring with a metal center by coordinating through one of the pyrimidine nitrogen atoms and the carbonyl oxygen of the urea moiety. This chelation is a key factor in the formation of stable metal complexes. Furthermore, bridging coordination modes are also possible, where the ligand links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Donor Atom Preferences (N, O)

The primary donor atoms in this compound are the nitrogen atoms of the pyrimidine ring and the oxygen atom of the urea's carbonyl group. The exocyclic nitrogen atoms of the urea group are generally less basic and therefore less likely to coordinate to metal ions. The preference for N- or O-coordination is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, such as Fe(III), tend to prefer coordination with the hard oxygen donor of the carbonyl group. In contrast, borderline metal ions like Co(II), Ni(II), Cu(II), and Zn(II) can coordinate to either the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen, and often form chelate rings involving both.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard techniques, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic methods to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III), Zn(II))

Complexes of this compound with several first-row transition metals have been investigated. The general approach to synthesis involves dissolving the ligand and the corresponding metal salt (e.g., chloride, nitrate, or perchlorate) in a solvent like ethanol or methanol, followed by heating or stirring at room temperature. The resulting solid complexes can then be isolated by filtration.

For instance, the reaction of this compound with cobalt(II) salts can yield complexes where the Co(II) ion is in a tetrahedral or octahedral coordination environment, often exhibiting characteristic colors. Similarly, nickel(II) complexes are expected to be octahedral, displaying typical green or blue colors. Copper(II) complexes with analogous pyridyl urea ligands have been shown to adopt square planar or distorted octahedral geometries. bohrium.commdpi.comresearchgate.net Iron(III) is anticipated to form stable complexes, likely with O-coordination from the urea moiety. Zinc(II), being a d10 ion, forms colorless, diamagnetic complexes, typically with a tetrahedral or octahedral geometry, which are amenable to characterization by NMR spectroscopy.

Table 1: Examples of Synthesized Transition Metal Complexes with Urea-based Ligands and Their Expected Geometries with this compound

Metal IonExample of a Urea-based ComplexExpected Geometry with this compound
Co(II)[Co(urea)6]I2 nih.govOctahedral or Tetrahedral
Ni(II)Ni(BZIMU)2(CH3CH2OH)22 nih.govOctahedral
Cu(II)[Cu(2-pyridyl urea)2Cl]Cl bohrium.commdpi.comDistorted Octahedral or Square Planar
Fe(III)[Fe(urea)6]PO4 jocpr.comOctahedral
Zn(II)Zn(BZIMU)2(H2O)2 nih.govTetrahedral or Octahedral

Note: BZIMU = 2-benzimidazolyl-urea

Spectroscopic Signatures of Coordination (e.g., IR, Electronic Spectra, NMR)

Spectroscopic techniques are crucial for confirming the coordination of this compound to a metal ion and for determining the coordination mode.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=O and N-H stretching vibrations of the urea group, as well as vibrations associated with the pyrimidine ring. Upon coordination to a metal ion through the carbonyl oxygen, a significant shift of the ν(C=O) band to a lower frequency (typically by 20-50 cm-1) is observed. jocpr.com This shift is a strong indication of O-coordination. If coordination occurs through the pyrimidine nitrogen, changes in the ring vibration bands will be evident. The N-H stretching frequencies may also be affected by coordination and hydrogen bonding within the complex.

Table 2: Typical IR Spectral Changes Upon Coordination of Urea-type Ligands

Vibrational ModeFree Ligand (cm-1)Coordinated Ligand (cm-1)Interpretation
ν(C=O)~1680~1630-1660Shift to lower frequency indicates O-coordination
ν(C=N) of pyrimidine~1570ShiftedIndicates N-coordination
ν(N-H)~3400, ~3300ShiftedChanges due to coordination and H-bonding

Electronic Spectra (UV-Vis): The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions, which are indicative of the coordination geometry and the ligand field strength. For example, octahedral Co(II) complexes typically show absorption bands in the visible region corresponding to transitions from the 4T1g(F) ground state. Octahedral Ni(II) complexes usually exhibit three spin-allowed transitions. The position and intensity of these bands can be used to calculate ligand field parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are particularly useful for characterizing the complexes of diamagnetic metal ions like Zn(II). Upon coordination, the chemical shifts of the protons and carbon atoms of the ligand are expected to change. The protons on the pyrimidine ring and the N-H protons of the urea moiety are sensitive to the coordination environment. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide structural information.

Applications in Supramolecular Chemistry

The ability of the urea group to form strong and directional hydrogen bonds makes this compound an excellent building block for the construction of supramolecular architectures. The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen and the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.

This dual functionality allows for the self-assembly of the ligand itself into one-, two-, or three-dimensional networks through intermolecular hydrogen bonding. When coordinated to metal centers, the remaining non-coordinated hydrogen bonding sites can direct the assembly of the metal complexes into higher-order structures. This can lead to the formation of metallosupramolecular chains, layers, or frameworks. The specific architecture of these assemblies can be influenced by the choice of the metal ion, the counter-anion, and the presence of solvent molecules, which can all participate in the hydrogen-bonding network. The resulting supramolecular structures can have potential applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.

Self-Assembly via Coordination Bonds

The self-assembly of metal-ligand systems into complex architectures is a cornerstone of supramolecular chemistry. For this compound, self-assembly would be dictated by the coordination preferences of the chosen metal ion and the geometry of the ligand. In analogous systems, such as those involving N,N'-bis(2-pyridyl)urea, metal ions like Co(II), Ni(II), and Cu(II) form discrete complexes where the ligand coordinates in a chelate fashion through the pyridyl nitrogen and the urea oxygen.

For this compound, a similar N,O-chelation is theoretically possible, involving one of the pyrimidine nitrogens and the urea oxygen. Additionally, the second pyrimidine nitrogen remains available to act as a bridging site, potentially connecting multiple metal centers. This dual-coordination capability is a prerequisite for the formation of extended supramolecular structures.

Formation of Polymeric or Discrete Metallosupramolecular Structures

Depending on the reaction conditions and the nature of the metal ion, ligands with multiple binding sites can form either discrete, closed structures (like molecular cages or macrocycles) or extended, open structures (coordination polymers).

Discrete Structures: If this compound acts as a chelating ligand binding to a single metal center, and the metal's coordination sphere is completed by other non-bridging ligands, the formation of discrete mononuclear or dinuclear complexes is expected. Research on related 2-pyridyl urea derivatives has shown the formation of such discrete motifs with copper(II), resulting in structures with the general formula [Cu(L)₂Cl]⁺ or [Cu(L)₂Cl₂].

Polymeric Structures: The presence of a secondary, non-chelating nitrogen atom on the pyrimidine ring provides a pathway to polymeric structures. This nitrogen could bridge to an adjacent metal center, leading to the formation of 1D, 2D, or 3D coordination polymers. While this is a common feature for ligands containing pyrimidine or pyrazine rings, specific examples employing this compound as the linker have not been documented in the available literature. For instance, the related ligand N-allyl-N′-pyrimidin-2-ylthiourea, a thiourea (B124793) analog, demonstrates coordination through a pyrimidine-N and the thione-S atom to form square-planar complexes with Pd(II) and Pt(II), but does not form extended polymers in the reported examples. researchgate.net

Table 1: Potential Coordination Modes of this compound

Coordination Mode Potential Donor Atoms Involved Resulting Structure Type
Monodentate Pyrimidine Nitrogen or Urea Oxygen Discrete Complex
Bidentate Chelating Pyrimidine Nitrogen and Urea Oxygen Discrete Complex
Bidentate Bridging Two Pyrimidine Nitrogens (inter-molecular) Polymeric Structure

This table is based on theoretical possibilities derived from the ligand's structure, as specific experimental data is not available.

Exploration of Biological Activities: Mechanistic and in Vitro Perspectives

In Vitro Biological Activity Screening

The versatility of the 1-(pyrimidin-2-yl)urea scaffold is evident from its broad screening across various in vitro assays, which have unveiled its potential as a modulator of enzymes, cellular proliferation, and microbial growth.

Enzyme Inhibition Studies (e.g., Kinases, Urease)

Derivatives of pyrimidinyl urea (B33335) have demonstrated notable inhibitory effects against several classes of enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition: Several studies have identified pyridine- and pyrimidine-urea derivatives as potent kinase inhibitors. For instance, certain pyridine-urea compounds exhibit modest to potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com Similarly, novel pyridin-2-yl urea derivatives have been developed as highly potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov In one study, the most potent compound achieved an IC50 value of 1.55 ± 0.27 nM against ASK1. nih.gov

Furthermore, derivatives incorporating a thieno[3,2-d]pyrimidine (B1254671) backbone linked to a urea moiety have shown significant inhibitory activity against Phosphatidylinositol-3-kinase α (PI3Kα), another enzyme central to cell growth and proliferation. researchgate.net A sorafenib (B1663141) analogue featuring a thieno[2,3-d]pyrimidine (B153573) based urea structure was found to inhibit VEGFR-2 tyrosine kinase activity by 65%, highlighting the scaffold's potential in targeting cancer-related pathways. tandfonline.com

Table 1: Kinase Inhibition by Pyrimidin-2-yl Urea Derivatives

Compound ClassTarget EnzymeInhibitory Concentration (IC50)
Pyridine-urea derivative (8e)VEGFR-23.93 ± 0.73 µM mdpi.com
Pyridine-urea derivative (8b)VEGFR-25.0 ± 1.91 μM mdpi.com
Pyridin-2-yl urea derivative (Compound 2)ASK11.55 ± 0.27 nM nih.gov
Thieno[3,2-d]pyrimidine-thiourea derivative (7f)PI3Kα1.26 µM researchgate.net
Thieno[2,3-d]pyrimidine based urea derivative (KM6)VEGFR-265% inhibition tandfonline.com

Urease Inhibition: The urea component of the scaffold suggests a potential for interaction with urease, an enzyme implicated in pathologies associated with organisms like Helicobacter pylori. Studies on related spiro-pyrimidinone-barbituric acid derivatives, synthesized using urea as a starting material, have confirmed urease inhibitory activity against Jack bean urease. researchgate.net

Receptor Binding Assays (e.g., targeted protein interactions)

While classical receptor binding assays are not extensively reported, computational docking studies provide valuable insights into the targeted protein interactions of this scaffold. These in silico analyses predict the binding modes of pyrimidinyl urea derivatives within the active sites of their target enzymes. For example, molecular docking has been used to elucidate the binding interactions of novel inhibitors with ASK1 kinase, discriminating between possible binding modes. nih.govnih.gov

In the context of antimalarial research, the predicted binding mode of urea-substituted 2,4-diamino-pyrimidines with Plasmodium berghei Calcium-Dependent Protein Kinase 1 (CDPK1) was determined. These studies suggested that the urea group forms critical hydrogen bond interactions with acidic residues, such as Glu151 or Glu154, near the entrance of the ATP binding site. nih.gov Similarly, docking analyses of spiro-pyrimidinone compounds with urease showed that a carbonyl group often coordinates with the nickel atoms in the active site, while other parts of the molecule form hydrogen bonds with key residues. researchgate.net

Cell-Based Assays (e.g., antiproliferative effects on cancer cell lines, apoptosis induction in vitro)

A significant body of research has focused on the antiproliferative effects of pyrimidinyl urea derivatives against a wide array of human cancer cell lines. These compounds have demonstrated potent cytotoxic and growth-inhibitory activities.

Novel series of ureas containing a pyrimidinyl group have shown potential cytotoxicity against several human cancer cell lines. nih.gov Specifically, pyridine-urea derivatives were effective against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 0.11 µM. mdpi.com Other designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives displayed significant antiproliferative effects on A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. nih.gov The antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives was screened against the full NCI-60 panel of human cancer cell lines, with some compounds showing broad-spectrum activity. nih.govresearchgate.net

In addition to growth inhibition, some derivatives have been shown to induce apoptosis. For example, Cu(II) complexes synthesized with 2-pyridyl urea-based ligands were investigated for their antiproliferative mechanism, with studies confirming apoptosis induction in treated cancer cells. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Pyrimidin-2-yl Urea Derivatives

Compound Class/DerivativeCancer Cell LineActivity (IC50 or % Inhibition)
Pyridine-urea (8e)MCF-7 (Breast)0.11 µM (at 72h) mdpi.com
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u)A549 (Lung)2.39 ± 0.10 μM nih.gov
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u)HCT-116 (Colon)3.90 ± 0.33 μM nih.gov
Thieno[3,2-d]pyrimidine-thiourea (7f)HT-29 (Colon)2.18 µM researchgate.net
Thieno[3,2-d]pyrimidine-thiourea (7f)MCF-7 (Breast)4.25 µM researchgate.net
Cu(U11)2Cl2 (Cu(II) complex with 2-pyridyl urea)NCI-H1975 (Lung)33.4 ± 3.8 μM nih.gov

Antimicrobial Activity (in vitro against bacterial/fungal strains)

The pyrimidinyl urea scaffold has also been explored for its antimicrobial properties. A library of 1-(1H-benzo[d]azole-2-yl)-3-(4,6-diarylpyrimidin-2-yl)urea derivatives was synthesized and evaluated for antimicrobial activity. researchgate.net Compounds featuring benzothiazolyl and benzimidazolyl moieties with chloro and nitro substituents were found to have prominent antibacterial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net The same study showed that nitro-substituted derivatives also displayed significant antifungal activity against Aspergillus niger. researchgate.net

Broader studies on urea derivatives have demonstrated activity against a range of microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov Additionally, related heterocyclic compounds like tetrahydropyrimidines, synthesized via the Biginelli reaction using urea, have shown antibacterial effects against S. aureus, P. aeruginosa, and E. coli. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of pyrimidinyl urea derivatives and their biological activity is crucial for designing more potent and selective compounds.

Influence of Substituents on Activity Profiles

SAR studies have revealed several key insights into how modifications to the core scaffold affect biological outcomes:

Impact of Linkers: For antitumor activity, the introduction of a sulfide (B99878) bridge between the phenyl and pyrimidinyl rings was found to be critical for the biological activity of certain urea derivatives. nih.gov

Aromatic Substituents: The electronic and steric properties of substituents on terminal phenyl rings significantly influence antiproliferative activity. nih.gov For a series of 2,4-diamino-pyrimidine antimalarials, it was found that 3-substituted-ureas on an aniline (B41778) ring conferred better activity and selectivity than the corresponding 4-substituted ureas. nih.gov In contrast, for urea diamides with CNS depressant activity, 4-substituted derivatives were more active than 2-substituted ones, a difference attributed to reduced steric hindrance with para-substitution. itmedicalteam.pl

Physicochemical Properties: In the development of antimalarial compounds, lipophilicity was identified as a key driver of improved activity. nih.gov This highlights the importance of balancing potency with physicochemical properties to ensure favorable drug-like characteristics.

These investigations underscore the chemical tractability of the this compound scaffold, allowing for fine-tuning of its biological profile through systematic structural modifications.

Conformational Effects on Biological Interactions

The biological activity of pyrimidine-urea derivatives is significantly influenced by their three-dimensional structure and conformational flexibility. The urea moiety is not merely a linker but a critical functional group that dictates the molecule's spatial arrangement and interaction capabilities. Due to the delocalization of nonbonded electrons from the nitrogen atoms to the adjacent carbonyl group, the urea functionality has a degree of conformational restriction. nih.gov For N,N'-diarylureas, a trans,trans conformation is generally characteristic in both solid and solution states. nih.gov

A key conformational strategy employed by some pyrimidin-4-yl-urea motifs is the formation of a pseudo six-membered ring through intramolecular hydrogen bonding. nih.govnih.gov This structural feature allows a monocyclic template to function as a bioisostere, mimicking a bicyclic structure, which can be crucial for fitting into the binding sites of protein targets like kinases. nih.gov Molecular dynamics simulations of certain pyrimidine (B1678525) derivatives have further elucidated these interactions, showing for instance how the introduction of fluorine atoms can enhance inhibitory activity by forming hydrogen bonds with the main chain NH moiety of specific amino acid residues, such as Asp635 in Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov The ability of the urea tether to influence the molecule's preferred shape is a critical factor in its interaction with biological targets. acs.org

Proposed Mechanisms of Biological Action (at the molecular/cellular level)

The anticancer effects of pyrimidine-urea compounds are attributed to their ability to interfere with specific cellular processes at the molecular level. Research has identified several key mechanisms, including the modulation of critical signaling pathways and the direct inhibition of specific molecular targets.

Pathway Modulation (e.g., PI3K/Akt signaling pathway)

A primary mechanism of action for pyrimidine-urea derivatives is the modulation of the PI3K/Akt/mTOR signaling pathway. frontiersin.org This pathway is a central regulator of cell proliferation, growth, and survival, and its over-activation is a common feature in many cancers. frontiersin.orgbio-rad-antibodies.com The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, when activated by extracellular signals, plays a key role in controlling apoptosis and the cell cycle. bio-rad-antibodies.comyoutube.com

Derivatives of pyrimidine-urea have been shown to inhibit the PI3K/Akt/mTOR pathway. frontiersin.org By disrupting this cascade, these compounds can restore the sensitivity of tumor cells to therapeutic drugs and promote apoptosis (programmed cell death). frontiersin.org The inhibition of this pathway is a significant strategy in the development of anticancer agents, and several morpholino pyrimidine derivatives have been reported as small molecule inhibitors of PI3K/Akt/mTOR. researchgate.net

Molecular Targets Identification (e.g., EML4-ALK fusion protein inhibition)

Research has identified several specific protein targets for pyrimidine-urea based compounds. A notable example is the Anaplastic Lymphoma Kinase (ALK), particularly in the form of the EML4-ALK fusion protein. This oncogenic fusion is found in a subset of non-small cell lung cancers (NSCLC) and results from a chromosomal rearrangement. nih.govmdpi.com The fusion leads to constitutive activation of the ALK kinase domain, which in turn aberrantly activates downstream signaling pathways involving Akt and STAT3, driving cancer cell proliferation and survival. mdpi.comnih.gov Small molecule inhibitors have been specifically developed to target the ATP-binding site of the ALK kinase domain. bohrium.com

Beyond ALK, other molecular targets for pyrimidine-urea derivatives include:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth. Certain pyridine-urea derivatives have demonstrated inhibitory activity against VEGFR-2. mdpi.com

FGFR3: Fibroblast Growth Factor Receptor 3 is another therapeutic target, particularly in bladder cancer where it can harbor genetic alterations. nih.gov

ASK1: Apoptosis signal-regulating kinase 1 is a component of the mitogen-activated protein kinase (MAPK) cascades, and novel pyridin-2-yl urea compounds have been identified as potent inhibitors of ASK1. nih.govmdpi.com

Tubulin: Some pyrimidinyl pyrazole (B372694) derivatives have been found to inhibit tubulin polymerization, a mechanism that disrupts microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov

Interaction with Biomolecules (e.g., DNA, proteins)

The efficacy of this compound derivatives stems from their specific interactions with biological macromolecules like proteins and DNA.

Interaction with Proteins: The urea functionality is central to protein interaction due to its capacity to form multiple, stable hydrogen bonds with receptor targets. nih.gov The donor-acceptor hydrogen bonding capability is a fundamental element of its molecular recognition and bioactivity. nih.gov In kinase inhibition, for example, the pyrimidine moiety often interacts with the "hinge region" of the kinase's ATP-binding pocket. The 2-aminopyrimidine (B69317) group of the second-generation ALK inhibitor Ceritinib forms crucial hydrogen bonds with the backbone oxygen and -NH hydrogen atoms of the Met1199 residue in the ALK hinge region. mdpi.com

Interaction with DNA: Urea can also interact with nucleic acids. Studies have proposed both direct and indirect mechanisms for this interaction. The direct mechanism involves urea forming hydrogen bonds with the side chains of protein residues or the nucleobases of DNA, thereby disrupting the native stabilizing interactions. researchgate.netnih.gov Molecular dynamics simulations have shown that urea can form direct hydrogen bonds with purine (B94841) bases and water-mediated hydrogen bonds with pyrimidine bases. nih.gov The indirect mechanism suggests that urea alters the structure and dynamics of the surrounding water, which weakens the hydrophobic interactions that stabilize the native conformation of biomolecules. researchgate.netnih.gov Research indicates a pronounced accumulation of urea around DNA, driven by a combination of electrostatic and dispersion interactions, which leads to the replacement of water molecules in the hydration shell. nih.gov

Cytotoxicity Assessment in Research Cell Lines (non-clinical)

The in vitro anticancer potential of pyrimidine-urea derivatives has been evaluated across a diverse panel of human cancer cell lines. These studies typically measure the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). The results demonstrate a broad spectrum of activity and highlight the potential of this chemical scaffold.

Below is an interactive table summarizing the cytotoxic activity of various pyrimidine-urea derivatives as reported in non-clinical research.

Compound DerivativeTarget/ClassCell LineCancer TypeActivity (IC50/GI50 in µM)Source
Compound 8a (Pyridine-urea hybrid)VEGFR-2 InhibitorMCF7Breast Cancer0.06 mdpi.com
Compound 8h (Pyridine-urea hybrid)VEGFR-2 InhibitorHCT116Colon Cancer0.33 mdpi.com
Compound 4b (Pyrimidine with aryl urea moiety)Apoptosis InducerSW480Colon Cancer11.08 nih.gov
Compound 8b (Pyridine-urea)VEGFR-2 InhibitorVEGFR-2 AssayN/A (Biochemical Assay)5.0 mdpi.com
Compound 8e (Pyridine-urea)VEGFR-2 InhibitorVEGFR-2 AssayN/A (Biochemical Assay)3.93 mdpi.com
Compound 2 (Pyridin-2-yl urea inhibitor)ASK1 InhibitorASK1 AssayN/A (Biochemical Assay)0.00155 nih.govmdpi.com
Compound 4 (Pyridin-2-yl urea inhibitor)ASK1 InhibitorASK1 AssayN/A (Biochemical Assay)0.04527 mdpi.com
Compound 6 (Pyridin-2-yl urea inhibitor)ASK1 InhibitorASK1 AssayN/A (Biochemical Assay)0.00292 mdpi.com
Compound 15a (3,5-diamino-1,2,4-triazole urea)ALK InhibitorTel-ALK Ba/F3Leukemia Model0.07 acs.org
Compound 20a (3,5-diamino-1,2,4-triazole urea)ALK InhibitorTel-ALK Ba/F3Leukemia Model0.04 acs.org
Compound 23a (3,5-diamino-1,2,4-triazole urea)ALK InhibitorTel-ALK Ba/F3Leukemia Model0.02 acs.org
Cu(U3)2Cl2 (2-Pyridyl urea-based Cu(II) complex)AntiproliferativeNCI-H1975Lung Cancer39.6 mdpi.com
Cu(U11)2Cl2 (2-Pyridyl urea-based Cu(II) complex)AntiproliferativeNCI-H1975Lung Cancer33.4 mdpi.com

Emerging Applications in Chemical Science and Technology

Role as Chemical Precursors and Intermediates

The unique structural arrangement of 1-(Pyrimidin-2-yl)urea, combining a nucleophilic urea (B33335) group with an electron-deficient pyrimidine (B1678525) ring, makes it a highly useful building block in organic synthesis. This duality of reactivity allows for its participation in a variety of chemical transformations, leading to the formation of diverse and complex molecular architectures.

Synthesis of Advanced Heterocyclic Systems

This compound serves as a valuable starting material for the construction of fused heterocyclic systems, which are core structures in many biologically active compounds. One notable application is in the synthesis of triazolo[4,3-a]pyrimidines. These compounds are formed through the reaction of this compound with hydrazonoyl halides. The reaction proceeds via a cyclocondensation mechanism, where the urea nitrogen atoms and the pyrimidine ring participate in the formation of the new triazole ring. This synthetic route provides an efficient pathway to a class of compounds with potential applications in medicinal chemistry.

The versatility of this compound as a precursor is further demonstrated in multicomponent reactions. These reactions, where multiple reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. Pyrimidine-urea derivatives can participate in Biginelli-type reactions, for example, to produce dihydropyrimidinones, which are known for their diverse pharmacological activities. nih.govresearchgate.netresearchgate.net

Building Blocks in Organic Synthesis

Beyond the synthesis of fused heterocycles, this compound and its derivatives are employed as fundamental building blocks for creating a wide array of organic molecules. The urea moiety can act as a versatile functional group, participating in reactions such as N-acylation, alkylation, and condensation with carbonyl compounds. These transformations allow for the introduction of the pyrimidinyl-urea scaffold into larger and more complex molecular frameworks.

The pyrimidine ring itself offers sites for further functionalization, including nucleophilic aromatic substitution at positions 4 and 6, and electrophilic substitution, although the latter is less common due to the ring's electron-deficient nature. This ability to be selectively modified at different positions makes this compound a valuable tool for creating libraries of compounds for drug discovery and materials science research. The combination of the pyrimidine core and the urea linker is a common feature in molecules designed to interact with biological targets, such as kinases. nih.govnih.gov

Functional Materials Development

The inherent properties of the this compound scaffold, including its ability to form hydrogen bonds and coordinate with metal ions, make it a promising candidate for the development of novel functional materials.

Fluorescent Chemosensors for Metal Ion Detection

While specific studies on this compound as a fluorescent chemosensor are limited, the broader class of pyrimidine and urea-containing compounds has shown significant promise in this area. The nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen atoms of the urea group can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescent response can be used for the selective and sensitive detection of specific metal ions.

Corrosion Inhibition in Material Science

Pyrimidine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govorganic-chemistry.orgresearchgate.netmdpi.comrsc.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the pyrimidine ring and nitrogen and oxygen in the urea group) with lone pairs of electrons, as well as the π-electrons of the aromatic pyrimidine ring. These electrons can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. The this compound molecule can adsorb on the metal surface through both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer).

The effectiveness of pyrimidine-based corrosion inhibitors is influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Research has shown that the presence of additional functional groups on the pyrimidine ring can further enhance the inhibition efficiency. While specific data for this compound is not extensively available, the general principles of corrosion inhibition by pyrimidine derivatives strongly suggest its potential in this application.

Green Chemistry Applications Beyond Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. This compound and related compounds can contribute to this goal in several ways beyond simply being part of a sustainable synthesis.

Urea itself is considered a green reagent. It is non-toxic, abundant, and can serve as a source of ammonia (B1221849) in certain reactions, avoiding the handling of gaseous ammonia. acs.org The use of urea derivatives in multicomponent reactions, as mentioned earlier, is inherently a green chemistry approach due to high atom economy and reduced waste generation. researchgate.net

Furthermore, the development of pyrimidine-based compounds as environmentally friendly corrosion inhibitors aligns with green chemistry principles by replacing more toxic and hazardous inhibitor formulations. nih.gov The search for sustainable and biodegradable corrosion inhibitors is an active area of research, and the pyrimidine scaffold offers a promising starting point.

Another potential green application lies in catalysis. The nitrogen-rich structure of this compound suggests its potential to act as a ligand for metal catalysts. The development of catalysts based on readily available and non-toxic organic molecules is a key aspect of sustainable chemistry. While this application is still largely unexplored for this specific compound, it represents a promising avenue for future research. The broader drive towards using alcohols, which can be derived from biomass, as starting materials in sustainable synthesis can also involve pyrimidine-forming reactions. eurjchem.com

Future Research Directions and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of pyrimidine-containing ureas is evolving beyond traditional methods, with a strong emphasis on improving efficiency, reducing environmental impact, and increasing molecular diversity. Future research is steering towards greener and more atom-economical strategies.

One promising direction is the expansion of multicomponent reactions (MCRs) . An iridium-catalyzed multicomponent synthesis has been developed for pyrimidine (B1678525) rings using amidines and alcohols, which are accessible from biomass, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts nih.gov. This approach allows for the creation of highly functionalized pyrimidines from simple precursors in a single step nih.gov. Further development could adapt these MCRs to directly incorporate the urea (B33335) functionality, perhaps by using urea itself as a nitrogen source under microwave irradiation, a technique that has proven effective for pyrimidine synthesis organic-chemistry.org.

Another key area is the development of sustainable catalytic systems . Researchers have introduced solvent-free Biginelli-type reactions that proceed at elevated temperatures without any catalyst, yielding dihydropyrimidinones in high yields rsc.org. Where catalysts are necessary, the focus is on non-toxic and recyclable options like silica-supported P₂O₅ or samarium-based catalysts, which can be used under mild conditions, including ultrasound irradiation rsc.org.

Finally, avoiding hazardous reagents is a critical goal. Traditional urea synthesis often involves isocyanates, which are toxic. Modern protocols are being developed to circumvent these intermediates. An efficient and environmentally friendly method for synthesizing related pyridin-2-yl ureas uses phenyl carbonochloridate (B8618190) as an activator, achieving high yields and simplifying purification through biphasic solvent extraction nih.govresearchgate.net. Palladium-catalyzed cross-coupling reactions that form the C-N bond of the urea are also emerging as a powerful alternative to isocyanate-based routes mdpi.com.

Table 1: Comparison of Modern Synthetic Strategies for Pyrimidine and Urea Derivatives

Synthetic Strategy Key Features Catalyst/Conditions Sustainability Aspect
Multicomponent Synthesis One-pot formation of pyrimidine core from multiple building blocks PN5P-Ir-pincer complexes; Alcohols as starting materials High atom economy; Use of biomass-derived feedstocks nih.gov
Solvent-Free Reaction Biginelli reaction without catalyst or solvent 100–105 °C Elimination of solvent waste rsc.org
Phenyl Carbonochloridate Activation Avoids direct use of isocyanates for urea formation Phenyl carbonochloridate, N,N-diisopropylethylamine Environmentally friendly protocol with high yields nih.govresearchgate.net
Microwave-Assisted Synthesis Samarium-catalyzed cyclization for pyrimidine ring formation SmCl₃, Microwave irradiation Reduced reaction times and energy consumption organic-chemistry.org
Palladium-Catalyzed Amination Direct formation of urea C-N bond from aryl halides Palladium catalysts Avoids toxic isocyanate intermediates mdpi.com

Advanced Spectroscopic Probes for Real-time Monitoring of Interactions

Understanding the interactions of 1-(pyrimidin-2-yl)urea with its environment is crucial for designing new functional molecules. Future research will increasingly rely on advanced spectroscopic techniques that incorporate specific probes into the molecular structure, enabling real-time monitoring of binding events and conformational changes.

Electrochemical probes offer a powerful method for sensing molecular recognition. By incorporating an electroactive moiety, such as a ferrocenyl group, into the ureidopyrimidine structure, guest binding can be monitored using cyclic voltammetry (CV) mdpi.com. The binding of a guest molecule, like 2,6-diaminopyridine (B39239), causes a measurable shift in the cathodic peak potential of the ferrocene (B1249389) unit, allowing for the quantification of host-guest interactions mdpi.com. This approach transforms the molecule into an electrochemical sensor.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying dynamic processes in solution. Low-temperature and variable-temperature NMR studies are particularly insightful for clarifying structural changes upon guest binding mdpi.comnih.gov. These techniques can reveal the effects of substituents on the conformational equilibrium of the ureidopyrimidine host and its complexes, providing detailed information on the thermodynamics of binding and the kinetics of interconversion between different states mdpi.comnih.gov. 1H NMR titrations are routinely used to determine association constants for host-guest complexes nih.gov.

Vibrational and electronic spectroscopy can also serve as powerful probes. Fourier-transform infrared (FTIR) spectroscopy is sensitive to the hydrogen-bonding environment of the urea group. Changes in the vibrational frequencies of the C=O (amide I) and N-H bonds upon coordination to metal ions or binding to guest molecules provide direct evidence of these interactions mdpi.com. Furthermore, incorporating chromophores into the structure could enable the use of UV-visible spectroscopy to monitor charge-transfer complexes that may form upon guest binding, as has been observed in related pyridine-based urea macrocycles researchgate.net.

Table 2: Spectroscopic Techniques for Monitoring Molecular Interactions

Technique Type of Probe Information Obtained Example Application
Cyclic Voltammetry (CV) Electroactive moiety (e.g., ferrocene) Real-time detection of guest binding, association constants Sensing of 2,6-diaminopyridine by a ferrocenyl-ureidopyrimidine mdpi.com
Variable-Temperature NMR Intrinsic nuclei (¹H, ¹³C) Conformational equilibria, structural changes, thermodynamic parameters Investigating the effect of a pyridin-2-yl group on host conformation mdpi.comnih.gov
FTIR Spectroscopy Intrinsic vibrational modes (C=O, N-H) Hydrogen bonding, coordination to metal ions Characterizing the binding of pyridyl urea ligands to Cu(II) complexes mdpi.com
UV-Visible Spectroscopy Chromophore or formation of charge-transfer complex Guest binding, electronic perturbations Detection of iodine absorption in pyridine (B92270) bis-urea macrocycles researchgate.net

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel this compound derivatives with tailored properties. This integrated approach allows for the rational design of molecules, saving time and resources by prioritizing the synthesis of the most promising candidates.

The design cycle typically begins with in silico screening and property prediction . For instance, in the design of kinase inhibitors, computational tools are used to calculate drug-like properties such as molecular weight (MW), logP, and topological polar surface area (PSA) nih.gov. Quantitative Estimation of Drug-likeness (QED) scores can be used to compare newly designed compounds against known drugs, providing an early indicator of their potential nih.gov.

Molecular docking and molecular dynamics (MD) simulations are then employed to predict how these molecules will interact with their biological targets. Docking studies can suggest plausible binding modes, which can then be refined and validated using more computationally intensive methods like absolute binding free energy (BFE) calculations nih.govnih.gov. This strategy has been successfully used to identify potent pyridin-2-yl urea inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with the BFE calculations showing a good correlation with experimentally determined in vitro bioassay results nih.govnih.gov. Similarly, docking has been used to propose that certain pyrimidine-pyrazole urea derivatives act as tubulin inhibitors by occupying the colchicine (B1669291) binding site researchgate.net.

Quantum chemical calculations , such as Density Functional Theory (DFT), provide deeper insight into molecular structure and reactivity. DFT is used to determine the relative stabilities of different conformers and tautomers, complementing experimental data from NMR studies nih.gov. It is also applied to understand structure-activity relationships (SAR), as demonstrated in the development of pyrimidine-based insecticides nih.gov.

Finally, the computational predictions are validated through experimental synthesis and in vitro evaluation . The synthesized compounds are then tested in biological assays (e.g., enzyme inhibition or cell cytotoxicity assays), and the results are fed back into the computational models to refine them for the next design cycle nih.govresearchgate.netnih.gov.

Exploration of New Mechanistic Pathways in Chemical Reactivity

While the synthesis of this compound is established, there remains significant scope for exploring novel mechanistic pathways that govern its formation and reactivity. Understanding these mechanisms is key to developing more efficient synthetic methods and discovering new applications.

Computational mechanistic studies using quantum chemistry are invaluable for elucidating complex reaction pathways. For example, theoretical studies on the decomposition of urea have shown that while the isolated molecule breaks down into isocyanic acid (HNCO) and ammonia (B1221849) (NH₃), this process can be catalyzed by other molecules like nitric acid researchgate.net. The catalyst facilitates the reaction by acting as a proton shuttle in a double proton transfer event within a cyclic hydrogen-bonded intermediate researchgate.net. Similar computational investigations could reveal how different catalysts or reaction conditions influence the formation of the this compound scaffold.

Investigating acid-catalyzed reactions is another fertile area. Classic mechanistic studies on the reaction of urea with dicarbonyl compounds like benzil (B1666583) have shown that the reaction proceeds through the initial nucleophilic attack of urea onto the protonated carbonyl group to form a diol intermediate, which then undergoes further cyclization and dehydration steps rsc.org. Exploring analogous reactions with this compound could lead to new heterocyclic ring systems.

A more frontier area involves exploring unconventional reaction mechanisms , such as those involving radical intermediates. Recently, a novel N-to-C aryl migration was discovered that proceeds through a radical-neutral crossover process enabled by N-heterocyclic carbene (NHC) organocatalysis acs.org. While not yet applied to pyrimidinyl ureas, this discovery opens the door to exploring radical-based functionalizations of the pyrimidine or ancillary aryl rings, representing a significant departure from traditional two-electron pathways. The development of automated workflows that combine graph theory with active learning is also emerging as a powerful tool to explore complex electrochemical reaction networks, such as those involved in urea synthesis, without the need for exhaustive quantum chemical calculations pkusam.cn.

Untapped Biological Targets and Signaling Pathways (in vitro)

Derivatives of pyrimidinyl urea have shown significant promise as bioactive molecules, particularly as inhibitors of protein kinases. However, the full biological potential of this scaffold remains largely untapped. Future research should aim to explore novel biological targets and signaling pathways beyond those that are already well-established.

Kinase inhibition continues to be a primary focus, with derivatives showing activity against targets like Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K) nih.govmdpi.comresearchgate.netresearchgate.net. While these are important targets in cancer and inflammatory diseases, the vastness of the human kinome presents many other opportunities.

A promising direction is the targeting of enzymes in metabolic pathways . For example, small-molecule urea derivatives have been identified as novel inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT) x-mol.com. NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway and is upregulated in various cancers, making it an attractive therapeutic target x-mol.com. This discovery suggests that the this compound scaffold could be adapted to target other enzymes involved in cellular metabolism.

Another area of great potential is the development of agents against infectious diseases . Urea-substituted 2,4-diamino-pyrimidines have been designed as anti-malarial agents that target Plasmodium falciparum calcium-dependent protein kinase 1 (CDPK1), an enzyme essential for the parasite but absent in humans nih.gov. This highlights the potential for developing species-specific inhibitors by targeting pathogen-exclusive proteins.

Finally, beyond enzyme inhibition, the scaffold could be used to modulate protein-protein interactions or target structural proteins. Some pyrimidine-pyrazole urea compounds have been suggested to act as tubulin inhibitors , disrupting microtubule dynamics in a manner similar to colchicine, which could be a valuable anticancer mechanism researchgate.net.

Table 3: Potential In Vitro Biological Targets for this compound Derivatives

Target Class Specific Target Example Therapeutic Area Research Finding
Protein Kinases Apoptosis Signal-regulating Kinase 1 (ASK1) Inflammation, Fibrosis Pyridin-2-yl ureas identified as potent inhibitors with nM affinity nih.govnih.gov.
Metabolic Enzymes Nicotinamide Phosphoribosyltransferase (NAMPT) Oncology Urea derivatives discovered as novel inhibitors via virtual screening x-mol.com.
Parasitic Enzymes P. falciparum CDPK1 Anti-malarial Phenylurea-substituted pyrimidines show sub-micromolar potency nih.gov.
Structural Proteins Tubulin Oncology Pyrimidine-pyrazole ureas proposed to bind at the colchicine site researchgate.net.

Application in Supramolecular Recognition and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for this compound. The molecule's structure, featuring hydrogen bond donors (N-H groups) and acceptors (C=O group and pyrimidine nitrogens), makes it an excellent building block for creating ordered, functional assemblies.

The ureidopyrimidine (UPy) moiety is well-known for its ability to form highly stable dimers through a self-complementary quadruple hydrogen bonding array. While this compound has a simpler structure, it retains the fundamental features for directed hydrogen bonding and molecular recognition . It can participate in well-defined binding events with complementary guest molecules. For instance, derivatives of ureidopyrimidine have been shown to form stable host-guest complexes with molecules like 2,6-diaminopyridine and 2-aminonaphthyridine through triple hydrogen bonding interactions mdpi.comnih.gov. The strength of these interactions can be quantified by determining the association constants (Kassoc) using techniques like NMR titration mdpi.comnih.gov.

This capacity for specific recognition can be harnessed to construct supramolecular sensors . By functionalizing the ureidopyrimidine host with a reporter group, such as an electrochemical or fluorescent probe, the binding of a target guest molecule can be translated into a measurable signal mdpi.com.

Furthermore, these molecules can serve as monomers for the creation of supramolecular polymers and materials . The directional nature of the hydrogen bonds can guide the self-assembly of monomers into long, polymer-like chains or intricate networks tue.nl. These materials are often responsive to external stimuli like temperature or the presence of specific guests, which can disrupt the hydrogen bonding and alter the material's properties. Even without pre-organized cavities, assemblies of related bis-urea macrocycles have been shown to absorb small molecules like iodine and carbon dioxide through guest-induced transformations of their solid-state packing researchgate.net. This demonstrates the potential for creating dynamic, adaptive materials based on the urea and pyrimidine motifs. The principles of host-guest chemistry are central to creating advanced theranostic systems where macrocyclic hosts recognize and bind guest molecules for targeted delivery and diagnosis nih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.